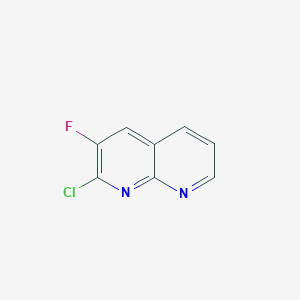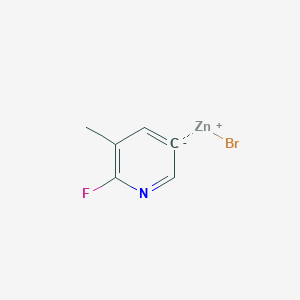
(6-Fluoro-5-methylpyridin-3-yl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluoro-5-methylpyridin-3-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a valuable reagent in the field of organometallic chemistry due to its ability to facilitate the formation of carbon-carbon bonds. The presence of the fluorine atom and the pyridine ring in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-5-methylpyridin-3-yl)zinc bromide typically involves the reaction of 6-fluoro-5-methylpyridine with a zinc reagent. One common method is the reaction of 6-fluoro-5-methylpyridine with zinc bromide in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is a 0.25 M solution of this compound in THF.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient purification techniques. The process involves the same basic reaction but with optimized conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-5-methylpyridin-3-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: The compound can also undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used
Scientific Research Applications
(6-Fluoro-5-methylpyridin-3-yl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules, particularly in the pharmaceutical industry for drug development.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which (6-Fluoro-5-methylpyridin-3-yl)zinc bromide exerts its effects involves the formation of organozinc intermediates that can react with various electrophiles. The zinc atom in the compound acts as a Lewis acid, facilitating the nucleophilic attack on the electrophile. This process is crucial in cross-coupling reactions where the formation of carbon-carbon bonds is desired.
Comparison with Similar Compounds
Similar Compounds
- (6-Chloro-5-methylpyridin-3-yl)zinc bromide
- (6-Bromo-5-methylpyridin-3-yl)zinc bromide
- (6-Iodo-5-methylpyridin-3-yl)zinc bromide
Uniqueness
The presence of the fluorine atom in (6-Fluoro-5-methylpyridin-3-yl)zinc bromide imparts unique properties compared to its halogenated analogs. Fluorine atoms can enhance the stability and reactivity of the compound, making it more suitable for specific synthetic applications. Additionally, fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in drug development.
Properties
Molecular Formula |
C6H5BrFNZn |
|---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
bromozinc(1+);6-fluoro-5-methyl-3H-pyridin-3-ide |
InChI |
InChI=1S/C6H5FN.BrH.Zn/c1-5-3-2-4-8-6(5)7;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
IPNBYXLYBVJEMZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(N=C[C-]=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


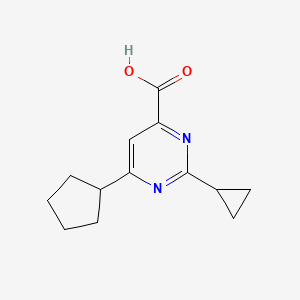
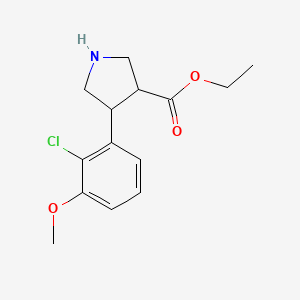
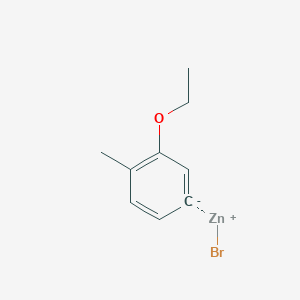
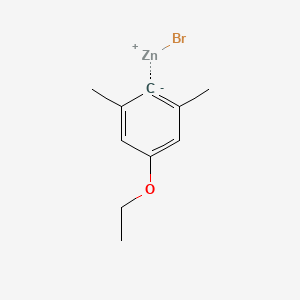
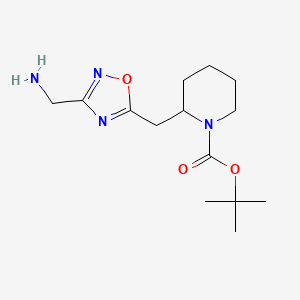
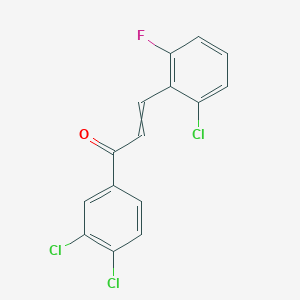
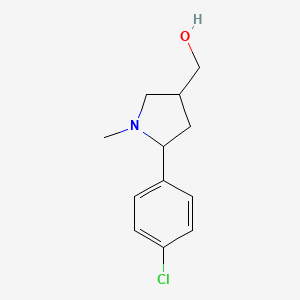
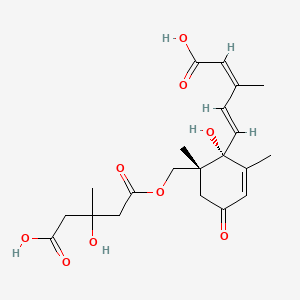
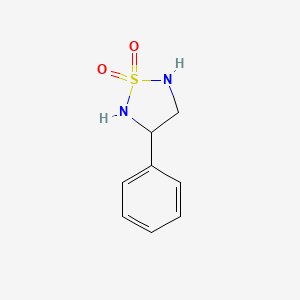

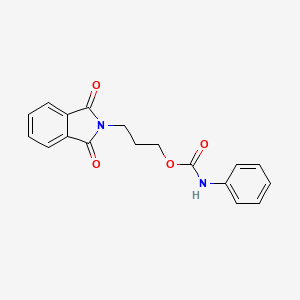
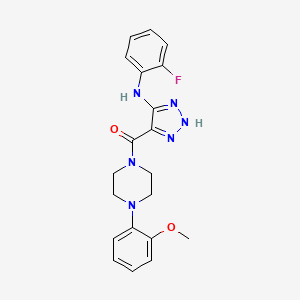
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B14874720.png)
